molecular formula C3H7ClN2O B14207949 3-Chloro-L-alaninamide CAS No. 820253-30-3

3-Chloro-L-alaninamide

Cat. No.: B14207949
CAS No.: 820253-30-3
M. Wt: 122.55 g/mol
InChI Key: OAKKOPWDFHAUSX-REOHCLBHSA-N
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Description

3-Chloro-L-alaninamide: is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of L-alanine, where a chlorine atom is substituted at the third position of the alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-L-alaninamide typically involves the chlorination of L-alanine derivatives. One common method is the reaction of L-serine with thionyl chloride to produce 3-chloro-L-alanine methyl ester hydrochloride, which can then be converted to this compound through further reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chlorination techniques. The process includes dissolving L-alanine in methanol, adding a suitable chloride catalyst for esterification, followed by ammonolysis and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-L-alaninamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology: In biological research, it is used to study enzyme-substrate interactions and protein modifications. Its derivatives are often employed in the development of enzyme inhibitors .

Medicine: It is also explored for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials .

Mechanism of Action

The mechanism of action of 3-Chloro-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the amide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

820253-30-3

Molecular Formula

C3H7ClN2O

Molecular Weight

122.55 g/mol

IUPAC Name

(2R)-2-amino-3-chloropropanamide

InChI

InChI=1S/C3H7ClN2O/c4-1-2(5)3(6)7/h2H,1,5H2,(H2,6,7)/t2-/m0/s1

InChI Key

OAKKOPWDFHAUSX-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)N)N)Cl

Canonical SMILES

C(C(C(=O)N)N)Cl

Origin of Product

United States

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